

comparative analysis of different Englerin A total synthesis routes

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A Comparative Analysis of Englerin A Total Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

Englerin A, a guaiane sesquiterpenoid isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention in the scientific community due to its potent and selective cytotoxicity against renal cancer cell lines. Its unique tricyclic architecture, featuring a fused 5-7-5 ring system with an ether bridge, has presented a formidable challenge and an attractive target for synthetic chemists. This guide provides a comparative analysis of several prominent total synthesis routes developed for **Englerin A**, with a focus on key strategies, efficiency, and experimental methodologies.

Quantitative Comparison of Englerin A Total Syntheses

The following table summarizes the key quantitative metrics for several notable total syntheses of **Englerin A**, offering a direct comparison of their efficiencies.



Principal Investigator(s)	Key Strategy	Number of Steps (Longest Linear Sequence)	Overall Yield (%)	Enantioselectivi ty
Christmann (2009)[1]	Diastereoselectiv e epoxidation and transannular cyclization	15	10.9	Enantioselective
Echavarren and Ma (2010)[1]	Gold-catalyzed domino reaction	18 (Echavarren), 15 (Ma)	7 (Echavarren), 8.1 (Ma)	Enantioselective
Nicolaou and Chen (2010)[1]	[5+2] Cycloaddition	17	2.9 (racemic)	Racemic and formal enantioselective
Chain (2011)[1]	Carbonyl- enabled bond formations	8	20	Enantioselective
Hatakeyama (2012)	Epoxynitrile cyclization	24	14	Enantioselective
Anada and Hashimoto (2015)	Carbonyl ylide cycloaddition	25	5.2	Enantioselective
lwasawa (2016)	[3+2] Cycloaddition of a platinum- containing carbonyl ylide	14	16.2 (racemic)	Racemic

Key Synthetic Strategies and Experimental Protocols

The diverse strategies employed to conquer the molecular complexity of **Englerin A** highlight the ingenuity of modern synthetic chemistry. Below are detailed experimental protocols for key



transformations in some of the most influential syntheses.

Christmann's Diastereoselective Transannular Epoxide Opening

The first total synthesis of (+)-**Englerin A** by Christmann and coworkers established the absolute configuration of the natural product.[1] A key step in their approach was a diastereoselective transannular epoxide opening to construct the characteristic oxabicyclic core.

Experimental Protocol:

- Reaction: Transannular Epoxide Ring Opening
- Reactant: A macrocyclic epoxide precursor.
- Reagents and Conditions: To a solution of the macrocyclic epoxide in dichloromethane at -78
 °C is added a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is
 stirred for a specified time until completion, as monitored by thin-layer chromatography. The
 reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.
- Work-up and Purification: The aqueous layer is extracted with dichloromethane, and the
 combined organic layers are dried over sodium sulfate, filtered, and concentrated under
 reduced pressure. The crude product is purified by flash column chromatography on silica
 gel to afford the desired tricyclic ether.

Echavarren and Ma's Gold-Catalyzed Domino Reaction

Independently reported in 2010, the syntheses by the Echavarren and Ma groups featured a remarkably efficient gold-catalyzed domino reaction to construct the core of **Englerin A** from acyclic precursors.[1]

Experimental Protocol:

- Reaction: Gold(I)-Catalyzed Domino Cyclization
- Reactant: A 1,6-enyne precursor.



- Reagents and Conditions: To a solution of the 1,6-enyne in a suitable solvent such as
 dichloromethane or toluene at room temperature is added a catalytic amount of a gold(I)
 catalyst, for example, [Ph3PAuNTf2]. The reaction mixture is stirred until the starting material
 is consumed.
- Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tricyclic product.

Nicolaou and Chen's [5+2] Cycloaddition

The Nicolaou group employed an intermolecular [5+2] cycloaddition between an oxidopyrylium ion and an alkene to assemble the seven-membered ring of the **Englerin A** core.[1]

Experimental Protocol:

- Reaction: Intermolecular [5+2] Cycloaddition
- Reactants: A pyrone precursor and a dienophile (e.g., a vinyl ether).
- Reagents and Conditions: The pyrone precursor is treated with a suitable activating agent, such as triflic anhydride, in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an inert solvent like dichloromethane at low temperature to generate the oxidopyrylium ylide in situ. The dienophile is then added, and the reaction is allowed to warm to room temperature.
- Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Chain's Carbonyl-Enabled Synthesis

The most concise synthesis to date was reported by the Chain group, featuring a sequence of carbonyl-enabled bond formations.[1] A key step involves a diastereoselective Michael addition.

Experimental Protocol:

- Reaction: Diastereoselective Michael Addition
- Reactants: A substituted 3-furanone and 5-methylcyclopentenecarboxaldehyde.



- Reagents and Conditions: The furanone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting enolate is then treated with the aldehyde.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic extracts are dried, concentrated, and purified by chromatography.

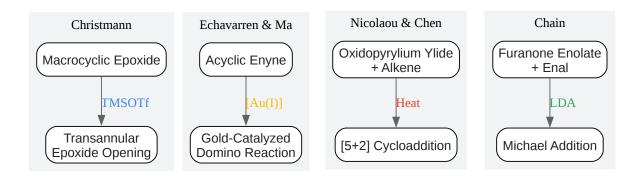
Visualizing Synthetic Pathways

The following diagrams illustrate the general workflow and key strategic bond formations in the total synthesis of **Englerin A**.



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Caption: A generalized workflow for the total synthesis of **Englerin A**.



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Caption: Key bond-forming strategies in different **Englerin A** syntheses.



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